molecular formula C25H30N6O3 B11502842 1-{[(3-amino-1H-1,2,4-triazol-5-yl)acetyl](benzyl)amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide

1-{[(3-amino-1H-1,2,4-triazol-5-yl)acetyl](benzyl)amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide

Cat. No.: B11502842
M. Wt: 462.5 g/mol
InChI Key: CCNMYXIHUDYSEC-UHFFFAOYSA-N
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Description

1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-BENZYLACETAMIDO]-N-(4-METHOXYPHENYL)CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound that features a triazole ring, a benzyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-BENZYLACETAMIDO]-N-(4-METHOXYPHENYL)CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the reaction of aminoguanidine hydrochloride with succinic anhydride to form N-guanidinosuccinimide, which then reacts with various amines under microwave irradiation to yield the desired triazole derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-BENZYLACETAMIDO]-N-(4-METHOXYPHENYL)CYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl and methoxyphenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can yield triazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-BENZYLACETAMIDO]-N-(4-METHOXYPHENYL)CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-BENZYLACETAMIDO]-N-(4-METHOXYPHENYL)CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. For example, it can inhibit the enzyme imidazoleglycerol-phosphate dehydratase by binding to its active site, thereby blocking the biosynthesis of histidine . This inhibition can lead to various biological effects, including the suppression of cell growth in certain cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-BENZYLACETAMIDO]-N-(4-METHOXYPHENYL)CYCLOHEXANE-1-CARBOXAMIDE is unique due to its combination of a triazole ring, benzyl group, and methoxyphenyl group, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C25H30N6O3

Molecular Weight

462.5 g/mol

IUPAC Name

1-[[2-(3-amino-1H-1,2,4-triazol-5-yl)acetyl]-benzylamino]-N-(4-methoxyphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C25H30N6O3/c1-34-20-12-10-19(11-13-20)27-23(33)25(14-6-3-7-15-25)31(17-18-8-4-2-5-9-18)22(32)16-21-28-24(26)30-29-21/h2,4-5,8-13H,3,6-7,14-17H2,1H3,(H,27,33)(H3,26,28,29,30)

InChI Key

CCNMYXIHUDYSEC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2(CCCCC2)N(CC3=CC=CC=C3)C(=O)CC4=NC(=NN4)N

Origin of Product

United States

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